molecular formula C8H6ClF5Si B1293815 Pentafluorophenyldimethylchlorosilane CAS No. 20082-71-7

Pentafluorophenyldimethylchlorosilane

Cat. No.: B1293815
CAS No.: 20082-71-7
M. Wt: 260.66 g/mol
InChI Key: PQRFRTCWNCVQHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyldimethylchlorosilane typically involves the reaction of perfluorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyldimethylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents like THF, dichloromethane

    Conditions: Inert atmosphere, moisture-free environment

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyldimethylchlorosilane involves the formation of covalent bonds with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce perfluorophenyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (Chloro)(phenyl)dimethylsilane
  • (Chloro)(trifluoromethyl)dimethylsilane
  • (Chloro)(pentafluoroethyl)dimethylsilane

Uniqueness

Pentafluorophenyldimethylchlorosilane is unique due to the presence of the perfluorophenyl group, which imparts exceptional thermal and chemical stability to the compound. This makes it particularly valuable in applications where high stability is required, such as in the production of specialty polymers and coatings .

Properties

IUPAC Name

chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF5Si/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFRTCWNCVQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066555
Record name Chlorodimethylpentafluorophenylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20082-71-7
Record name Chlorodimethyl(pentafluorophenyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20082-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorodimethylpentafluorophenylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethylpentafluorophenylsilane
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